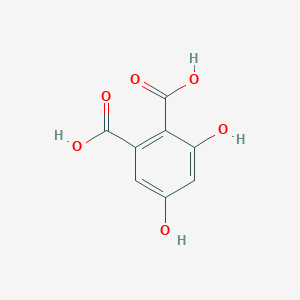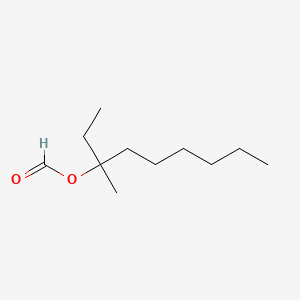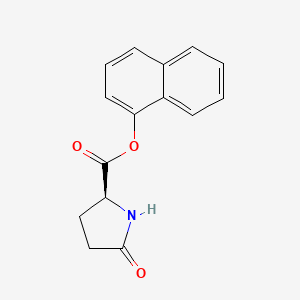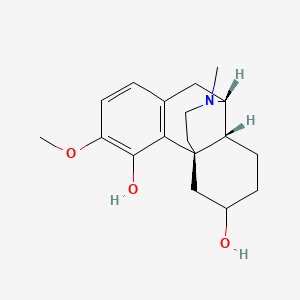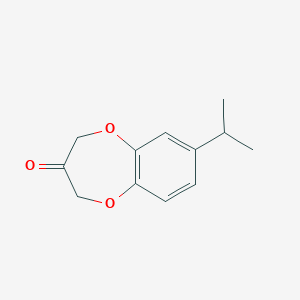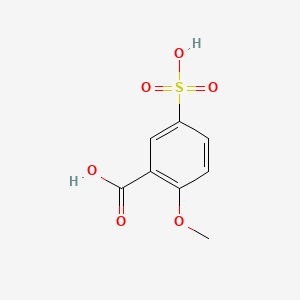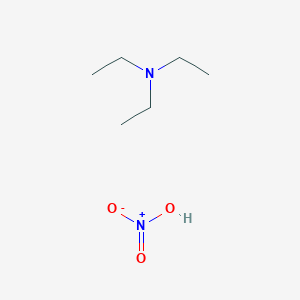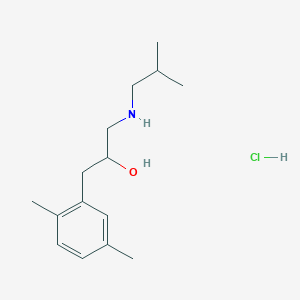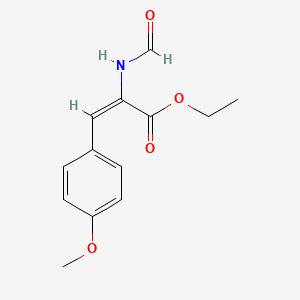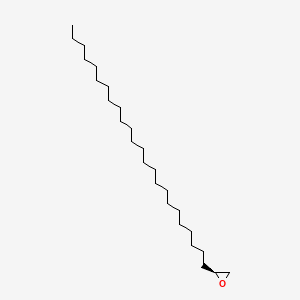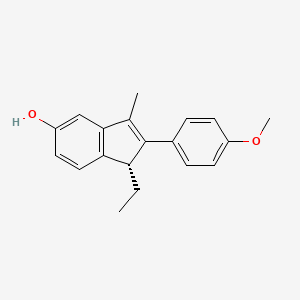
(R)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indene backbone substituted with an ethyl group, a methoxyphenyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol typically involves several steps, starting from readily available precursors. One common method involves the alkylation of 2-(4-methoxyphenyl)-3-methyl-1H-indene with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of ®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological targets, while the methoxyphenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-indene: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
®-1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding capabilities.
Uniqueness
®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and hydroxyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
154569-18-3 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
(1R)-1-ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-11,16,20H,4H2,1-3H3/t16-/m1/s1 |
InChIキー |
FGRCYLHFMCPLBF-MRXNPFEDSA-N |
異性体SMILES |
CC[C@@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
正規SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


